N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
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Overview
Description
“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide” is characterized by a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its antiproliferative activity against different human cancer cell lines, including lung, breast, colon, prostate cancer cell lines, and a human liver normal cell line. This suggests its potential application in developing anticancer therapies .
Anti-inflammatory and Analgesic Activities
Derivatives of the compound have shown anti-inflammatory and analgesic activities , indicating its use in pain management and inflammation control .
Plant Hormone Research
Indole derivatives, which are structurally related to the compound , are known for their role as plant hormones. This points to an application in agricultural research and plant growth regulation .
Kinase Inhibition
The compound’s derivatives have been used in studies related to kinase inhibition , which is crucial for understanding cell signaling and developing treatments for diseases where kinase activity is dysregulated .
Antibacterial Activity
Substituents of the compound have been investigated for their antibacterial activity , suggesting its potential use in creating new antibiotics or antibacterial agents .
Future Directions
The future directions in the research of “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising approach .
Mechanism of Action
Target of Action
The primary target of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the shedding of membrane proteins, and it plays a significant role in various biological processes, including cell proliferation, differentiation, and migration .
Mode of Action
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide interacts with its target, ADAM17, by binding to the active site of the enzyme . This binding inhibits the enzymatic activity of ADAM17, preventing it from cleaving its substrate proteins . As a result, the shedding of membrane proteins is reduced, leading to changes in cellular processes that depend on these proteins .
Biochemical Pathways
The inhibition of ADAM17 affects several biochemical pathways. For instance, it prevents the release of the membrane-bound precursor of Tumor Necrosis Factor-alpha (TNF-alpha), a key mediator of inflammation . This can lead to a decrease in inflammation and immune response . Additionally, it also inhibits the proteolytical release of soluble Junctional Adhesion Molecule 3 (JAM3) from endothelial cells surface , which may impact cell adhesion and migration .
Result of Action
The molecular and cellular effects of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide’s action primarily involve the modulation of protein shedding processes . By inhibiting ADAM17, the compound can potentially alter the levels of various membrane proteins, impacting cellular functions such as cell signaling, adhesion, and migration .
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-10-6-7-11(12(9-10)19-2)15-8-4-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQUHOCMFUMNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide |
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